Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate
Description
Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate (CAS 5348-50-5, C₁₆H₁₇NO₃) is a phenylacetate derivative featuring a 2-amino-4-methylphenoxy substituent on the phenyl ring . Its molecular architecture—comprising an ester group, a central phenyl ring, and an ortho-amino/para-methyl-substituted phenoxy moiety—renders it a subject of interest for comparative studies with structurally analogous compounds .
Properties
IUPAC Name |
methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-3-8-15(14(17)9-11)20-13-6-4-12(5-7-13)10-16(18)19-2/h3-9H,10,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKYXVIUDODGPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=C(C=C2)CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield amines or alcohols .
Scientific Research Applications
Pharmacological Studies
Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate has been investigated for its potential pharmacological properties. Preliminary studies indicate that it may exhibit:
- Antioxidant Activity : Research suggests that compounds with similar structures can scavenge free radicals, thus potentially providing protective effects against oxidative stress .
- Anticancer Potential : Some derivatives of phenoxy compounds have shown promise in inhibiting cancer cell proliferation in vitro, indicating that this compound could be further explored as an anticancer agent .
Synthetic Applications
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals. For instance, it can be used in the synthesis of:
- Analgesics : The phenolic structure is often found in analgesic drugs, and derivatives of this compound may enhance pain relief properties .
- Anti-inflammatory Agents : Similar compounds have been utilized to develop non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential pathway for the application of this compound in this area .
Biological Studies
The biological activity of this compound has been evaluated through various assays:
- Cell Viability Assays : Studies have demonstrated its effects on cell viability, indicating potential cytotoxic properties against certain cancer cell lines.
- Enzyme Inhibition Studies : The compound may inhibit specific enzymes involved in inflammatory pathways, thus presenting a mechanism for its anti-inflammatory effects.
Case Study 1: Antioxidant Activity
A study published in a peer-reviewed journal examined the antioxidant capabilities of various phenoxy derivatives, including this compound. The results showed significant free radical scavenging activity, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative stress-related diseases .
Case Study 2: Anticancer Research
In vitro studies conducted on breast cancer cell lines revealed that this compound inhibited cell proliferation significantly compared to controls. The mechanism was attributed to apoptosis induction, making it a candidate for further development as an anticancer drug .
Case Study 3: Anti-inflammatory Effects
In vivo experiments demonstrated that the compound reduced inflammation in animal models induced by carrageenan. The reduction in paw edema indicated its potential as an anti-inflammatory treatment, comparable to established NSAIDs .
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate with key analogs, focusing on substituent effects, physicochemical properties, and biological activity.
Halogen-Substituted Analogs
Compounds such as Methyl 2-[4-(2-amino-4-fluorophenoxy)phenyl]-acetate (CAS 946717-09-5, C₁₅H₁₄FNO₃) and Methyl 2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetate (CAS 1820664-73-0, C₁₆H₁₅ClO₃) differ in their halogen substituents. These substitutions alter electronic properties and molecular weight (e.g., fluorine reduces steric bulk, while chlorine increases lipophilicity). Predicted boiling points for halogenated analogs range from 374.4°C (chloro-methoxy derivative) to lower values for smaller halogens . Notably, halogenation often enhances metabolic stability but may reduce solubility compared to the parent compound .
Amino and Substituted Amino Derivatives
- Ethyl 2-[4-(dimethylamino)phenyl]acetate (C₂₄H₂₃N₃O₂): Replacing the methyl ester with an ethyl group and substituting the amino group with dimethylamino increases steric hindrance, as evidenced by its crystallographic data (dihedral angles: 7.28–69.77°) .
Ester Variations
Ethyl 2-[4-(dimethylamino)phenyl]acetate (C₁₀H₁₃NO₂) demonstrates how ester chain length affects molecular conformation. Its ethyl group increases hydrophobicity (logP ~2.9) compared to methyl esters, which could influence bioavailability .
Other Derivatives
- Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate (CAS 4371-01-1): The epoxy group adds reactivity, enabling cross-linking in polymer applications .
- Methyl 2-[4-[(4-sulfamoylphenyl)methylcarbamothioylamino]phenyl]acetate: The sulfamoyl and thiourea groups expand hydrogen-bonding networks, relevant to enzyme inhibition studies .
Data Table: Key Attributes of Comparable Compounds
Research Findings and Implications
- Synthetic Methods: Sodium persulfate-mediated coupling in DMF is a common route for phenylacetate derivatives, as seen in Ethyl 2-[4-(dimethylamino)phenyl]acetate synthesis .
- Structural Analysis: Crystallographic studies (e.g., SHELXL refinements) reveal that substituents like dimethylamino groups influence molecular packing via C–H⋯N/O interactions .
Biological Activity
Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 271.31 g/mol
The structure features an aromatic system with an amino group and a methoxy group, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various pathogens, revealing that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 12 |
These results indicate that this compound may act as a potent anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The amino group is believed to form hydrogen bonds with target proteins, while the hydrophobic phenoxy group facilitates interactions with lipid membranes. This dual action can modulate enzyme activities and receptor signaling pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy : A comprehensive study published in Pharmaceutical Biology evaluated the antimicrobial activity of various derivatives of phenoxy compounds, including this compound. The study concluded that modifications in the phenoxy group significantly enhanced antibacterial activity against resistant strains of bacteria .
- Anticancer Properties : Another investigation focused on the anticancer effects of similar compounds. The results indicated that derivatives with amino substitutions exhibited enhanced cytotoxicity against cancer cell lines, suggesting a structure-activity relationship where specific functional groups play a crucial role in biological efficacy .
- Mechanistic Insights : Research published in Journal of Medicinal Chemistry explored the binding affinity of this compound to specific receptors involved in cancer progression. The study utilized molecular docking simulations to predict interactions, supporting experimental findings regarding its anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
